2-METHOXY-4-[6-(5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER
Overview
Description
2-METHOXY-4-[6-(5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a methoxy group, a pyrazole ring, a triazole ring, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-METHOXY-4-[6-(5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step reactions. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters to form the triazole ring on the thiadiazole . Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and heterocyclic moieties
Common reagents used in these reactions include hydrazonoyl chloride derivatives and ortho esters . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-METHOXY-4-[6-(5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cholinesterase, thereby exerting neuroprotective effects . The compound’s structure allows it to bind with high affinity to various receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules like:
1,2,4-Triazole derivatives: Known for their diverse pharmacological activities.
1,3,4-Thiadiazole derivatives: Exhibiting antimicrobial and anticancer properties.
Pyrazole derivatives: Used in various medicinal applications.
What sets 2-METHOXY-4-[6-(5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER apart is its unique combination of these heterocyclic rings, which may confer enhanced biological activity and specificity.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c1-8-6-10(17-16-8)14-20-21-13(18-19-15(21)24-14)9-4-5-11(22-2)12(7-9)23-3/h4-7H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAQULLGSHGTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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